

Application Notes and Protocols for the Preparation of VU0467154 for Injection

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Compound of Interest

Compound Name: VU0467154

Cat. No.: B15619928

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **VU0467154** is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).^{[1][2]} It is a valuable research tool for studying the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders like schizophrenia.^{[2][3]} Proper preparation of **VU0467154** for in vitro and in vivo experiments is critical for obtaining reliable and reproducible results. This document provides detailed protocols for the solubilization and formulation of **VU0467154** for injection.

Data Presentation

Chemical and Physical Properties:

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₅ F ₃ N ₄ O ₃ S ₂	^{[2][4][5]}
Molecular Weight	444.45 g/mol	^{[2][3][4]}
Appearance	Light yellow to tan solid	^{[3][4]}
Purity	>95%	^{[5][6]}

Solubility Data:

Solvent	Concentration	Notes	Source
DMSO	13.89 mg/mL (31.25 mM)	May require sonication. Use newly opened DMSO as it is hygroscopic.	[4]
DMSO	55 mg/mL (123.75 mM)	Sonication is recommended.	[7]
In Vivo Formulation	1.39 mg/mL (3.13 mM)	Suspension in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1][4]

Storage Conditions:

Form	Storage Temperature	Duration	Source
Solid Powder	-20°C	3 years	[4][7]
Solid Powder	4°C	2 years	[4]
In Solvent	-80°C	2 years	[4]
In Solvent	-20°C	1 year	[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of **VU0467154** in dimethyl sulfoxide (DMSO).

Materials:

- **VU0467154** powder
- Anhydrous/newly opened DMSO

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)[7]
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of **VU0467154** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution from 5 mg of **VU0467154**, add 500 μ L of DMSO).
- Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4][7] Visually inspect for complete dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Preparation of an Injectable Suspension for In Vivo Studies

This protocol details the preparation of a vehicle formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.[1][4] The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]

Materials:

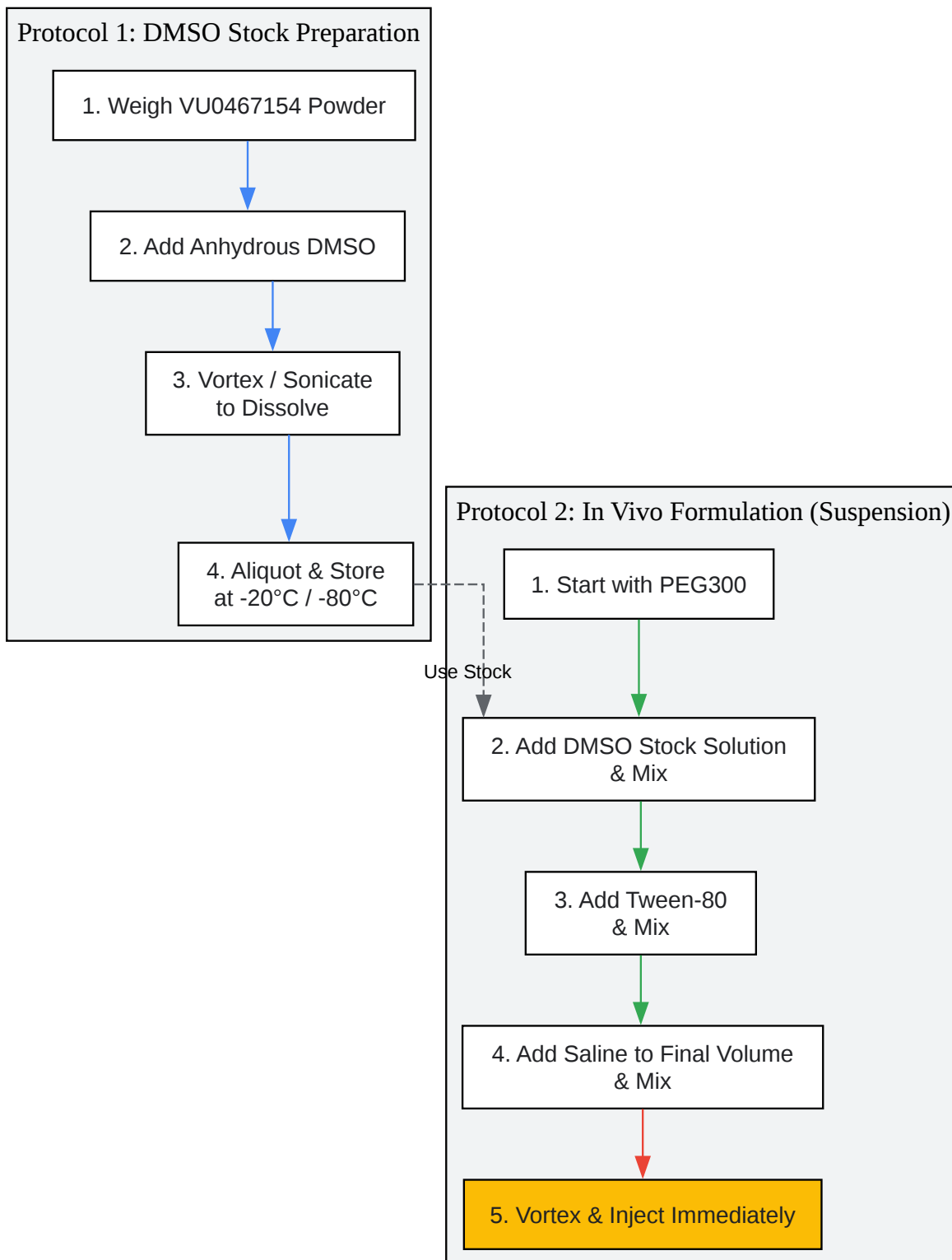
- **VU0467154** DMSO stock solution (e.g., 13.9 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

- Sterile conical tubes
- Calibrated pipettes

Procedure (Example for 1 mL final volume at 1.39 mg/mL):

- Initial Mixture: In a sterile conical tube, add 400 μ L of PEG300.
- Add DMSO Stock: To the PEG300, add 100 μ L of a 13.9 mg/mL **VU0467154** DMSO stock solution. Mix thoroughly by vortexing until the solution is homogenous.[\[1\]](#)[\[4\]](#)
- Add Surfactant: Add 50 μ L of Tween-80 to the mixture. Vortex again until the solution is clear and evenly mixed.[\[1\]](#)[\[4\]](#)
- Final Dilution: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final product will be a suspension.[\[1\]](#)[\[4\]](#)
- Administration: Use the freshly prepared suspension for injection. It is recommended to vortex the suspension immediately before drawing it into the syringe to ensure a uniform dose. This formulation is suitable for administration at doses ranging from 0.3 to 56.6 mg/kg in rodents.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Mandatory Visualization



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Caption: Workflow for preparing **VU0467154** stock and injection solutions.

Caption: Formulation components and simplified mechanism of **VU0467154**.

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